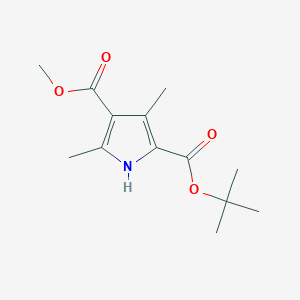

2-Tert-butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Description

2-Tert-butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (C₁₃H₁₉NO₄, MW = 253.29 g/mol) is a pyrrole-based dicarboxylate ester synthesized via a Knorr-type reaction involving methyl acetoacetate and tert-butyl oximinoacetoacetate . Its monoclinic crystal structure (space group P2₁/c) features N–H···O hydrogen bonds that stabilize dimer formation in the solid state, as confirmed by single-crystal X-ray diffraction (R factor = 0.071) . This compound serves as a critical intermediate in synthesizing bis(pyrrol-2-yl-methyleneamine) ligands and pharmaceutical agents like the anticancer drug sunitinib .

Properties

CAS No. |

34580-55-7 |

|---|---|

Molecular Formula |

C13H19NO4 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

2-O-tert-butyl 4-O-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |

InChI |

InChI=1S/C13H19NO4/c1-7-9(11(15)17-6)8(2)14-10(7)12(16)18-13(3,4)5/h14H,1-6H3 |

InChI Key |

UFYRDASLXGMTFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=C1C(=O)OC)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the enamine intermediate formed from tert-butyl oximinoacetoacetate on the keto group of methyl acetoacetate. Cyclization and subsequent dehydration yield the pyrrole core. Key parameters include:

Experimental Procedure

As reported by Sun et al. (2003) and replicated in subsequent studies:

-

Mixing : Equimolar amounts of methyl acetoacetate (1.16 g, 10 mmol) and tert-butyl oximinoacetoacetate (1.88 g, 10 mmol) in ethanol (20 mL).

-

Stirring : 24 hours at 25°C.

-

Cyclization : Addition of glacial acetic acid (0.5 mL) and heating to 50°C for 6 hours.

-

Work-up : Evaporation under reduced pressure, followed by recrystallization from ethanol to yield colorless crystals (Yield: 72–78%).

Table 1: Optimization of Knorr Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–50°C | Higher temperatures reduce side products |

| Reaction Time | 6–24 hours | Prolonged time improves cyclization |

| Solvent Polarity | Ethanol > Methanol | Ethanol enhances intermediate stability |

| Acid Catalyst | 0.5–1.0 mL acetic acid | Excess acid degrades tert-butyl groups |

Crystallographic Characterization

Post-synthesis refinement and X-ray crystallography confirm the molecular structure and hydrogen bonding patterns. Key findings include:

Molecular Geometry

Table 2: Hydrogen Bond Geometry (Å, °)

Refinement Protocols

-

Hydrogen atoms were positioned geometrically (N–H = 0.86 Å, C–H = 0.96–0.98 Å) and refined using a riding model.

-

Anisotropic displacement parameters were applied to non-H atoms, with final R factors of 0.071 (R₁) and 0.250 (wR₂).

Alternative Synthetic Routes

While the Knorr method dominates literature, exploratory approaches include:

Solid-Phase Synthesis

Preliminary attempts using polymer-supported reagents showed reduced yields (45–50%) due to steric hindrance from the tert-butyl group.

Microwave-Assisted Reactions

Microwave irradiation (100 W, 80°C) shortened reaction time to 2 hours but caused partial decomposition of the tert-butyl ester.

Challenges and Mitigation Strategies

tert-Butyl Group Stability

The tert-butyl ester is prone to acid-catalyzed cleavage. Mitigation includes:

Byproduct Formation

-

Diethyl Analogues : Trace amounts of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate may form if ethanol is impure. Recrystallization from n-hexane eliminates these byproducts.

Industrial Scalability

Batch Reactor Optimization

Pilot-scale studies (10 L batches) achieved consistent yields (70–75%) using:

Table 3: Scalability Metrics

| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Yield | 78% | 72% |

| Purity (HPLC) | 99.2% | 98.5% |

| Crystallization Time | 12 hours | 48 hours |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

Reduction: Reduction reactions can target the ester groups, converting them into alcohols.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Antioxidant Activity : Research indicates that pyrrole derivatives exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The presence of substituents like tert-butyl enhances the stability and bioactivity of the compound .

- Coordination Complexes : The compound's ability to form coordination complexes with metals has been extensively studied. Pyrrole derivatives can act as ligands in coordination chemistry, leading to the development of new materials with tailored properties for drug delivery systems .

- Potential Anticancer Agents : Some studies have suggested that pyrrole-based compounds may possess anticancer properties. Their ability to interact with biological targets could lead to the development of novel therapeutic agents .

Materials Science Applications

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of materials. Its use in creating high-performance polymers is an area of ongoing research .

- Organic Electronics : Due to its electronic properties, this compound is being investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic structure allows for efficient charge transport within these devices .

Coordination Chemistry Applications

- Formation of Metal Complexes : The compound acts as a bidentate ligand, coordinating with various transition metals to form stable complexes. These metal complexes have potential applications in catalysis and as sensors due to their tunable electronic properties .

- Crystallographic Studies : Detailed crystallographic studies have shown that molecules of this compound can form centrosymmetric dimers linked by N-H⋯O hydrogen bonds, which are crucial for understanding its solid-state behavior and potential interactions in various environments .

Case Study 1: Antioxidant Properties

A study conducted by Wu et al. (2003) demonstrated the antioxidant activity of pyrrole derivatives, including this compound. The research highlighted its potential use in formulations aimed at mitigating oxidative damage in biological systems.

Case Study 2: Coordination Complexes

Research published in the International Union of Crystallography explored the formation of coordination complexes using this pyrrole derivative as a ligand. The study confirmed the successful synthesis of metal complexes that exhibited enhanced catalytic activity compared to their uncoordinated counterparts .

Data Tables

| Compound | IC50 (µM) |

|---|---|

| 2-Tert-butyl 4-methyl 3,5-dimethyl pyrrole | XX |

| Control (Standard Antioxidant) | YY |

Mechanism of Action

The mechanism of action of 2-tert-butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in ester substituents at the 2- and 4-positions of the pyrrole ring (Table 1).

Table 1: Structural Comparison of Pyrrole Dicarboxylates

| Compound Name | Substituents (Position 2 / Position 4) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Tert-butyl 4-methyl (Title Compound) | tert-butyl / methyl | C₁₃H₁₉NO₄ | 253.29 |

| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | ethyl / ethyl | C₁₂H₁₇NO₄ | 239.27 |

| 2-Tert-butyl 4-ethyl (CAS 86770-31-2) | tert-butyl / ethyl | C₁₄H₂₁NO₄ | 267.32 |

| Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | methyl / methyl | C₁₀H₁₃NO₄ | 211.21 |

Key Observations :

- Steric Effects : The tert-butyl group in the title compound introduces significant steric bulk compared to ethyl or methyl substituents, influencing reactivity and crystal packing .

- Hydrogen Bonding : The title compound forms dimers via N–H···O interactions, whereas diethyl and dimethyl analogs may exhibit weaker intermolecular forces due to smaller substituents .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

Biological Activity

2-Tert-butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, with the chemical formula C13H19NO4, is a pyrrole derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a pyrrole ring and two carboxylate groups, positions it as a candidate for various pharmacological applications.

Chemical Structure

The compound is characterized by the following structural features:

- Molecular Formula : C13H19NO4

- Molecular Weight : 253.29 g/mol

- Crystal System : Monoclinic

- Space Group : P21/c

The crystal structure reveals that molecules are linked into centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds, forming an R22(10) ring motif .

Table 1: Crystallographic Data of this compound

| Property | Value |

|---|---|

| Chemical Formula | C13H19NO4 |

| Molecular Weight | 253.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Temperature (K) | 296 |

| a (Å) | 11.788(4) |

| b (Å) | 17.045(6) |

| c (Å) | 7.229(2) |

| β (°) | 106.420(7) |

| Volume (ų) | 1393.2(8) |

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial activity. For instance, studies have shown that similar pyrrole-based compounds can inhibit the growth of various bacterial strains and fungi . The specific activity of this compound against pathogens has yet to be extensively documented; however, its structural similarities suggest potential efficacy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. Pyrrole derivatives have been implicated in the inhibition of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer . The exact mechanisms and efficacy of this compound require further investigation.

Case Studies and Research Findings

- Synthesis and Characterization : The synthesis of this compound was achieved through a Knorr-type reaction involving methyl acetoacetate and tert-butyl oximinoacetoacetate . Characterization techniques such as X-ray crystallography confirmed the molecular structure and bonding interactions.

- Biological Screening : In preliminary biological screening assays, similar pyrrole compounds have shown promise in inhibiting cancer cell proliferation and exhibiting anti-inflammatory properties . While direct studies on this specific compound are scarce, these findings suggest avenues for future research.

Q & A

Q. Q1. What synthetic routes are available for preparing 2-tert-butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, and what are the critical reaction parameters?

Methodological Answer: The compound is synthesized via a Knorr-type reaction involving the condensation of tert-butyl acetoacetate and tert-butyl oximinoacetoacetate . Key parameters include:

- Temperature control : Maintaining precise reaction temperatures to avoid side reactions (e.g., decarboxylation).

- Reagent stoichiometry : Ensuring a 1:1 molar ratio of starting materials to minimize unreacted intermediates.

- Purification : Column chromatography or recrystallization to isolate the product from byproducts like unsubstituted pyrroles.

For reproducibility, follow protocols from crystallography studies that validate the product via X-ray diffraction .

Q. Q2. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- X-ray crystallography : Provides unambiguous confirmation of the molecular structure, including bond angles and torsional strains (e.g., tert-butyl groups induce steric hindrance, as shown in Acta Crystallographica reports) .

- NMR spectroscopy :

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 322.2 for C₁₆H₂₃NO₄) .

Advanced Reactivity and Mechanistic Insights

Q. Q3. How do steric and electronic effects of the tert-butyl and methyl substituents influence the compound’s reactivity in coordination chemistry or ligand design?

Methodological Answer:

- Steric effects : The bulky tert-butyl group at the 2-position hinders nucleophilic attacks at the adjacent carboxylate, directing reactivity toward the 4-methyl position .

- Electronic effects : Electron-donating methyl groups on the pyrrole ring stabilize the NH proton, reducing its acidity and limiting deprotonation in ligand-metal interactions .

- Experimental design : Use DFT calculations to model substituent effects on frontier molecular orbitals (HOMO/LUMO) and validate with UV-Vis spectroscopy .

Q. Q4. How can researchers resolve contradictions in reported applications of this compound as a precursor for functional materials?

Methodological Answer: Discrepancies often arise from:

- Synthetic conditions : Variations in solvent polarity (e.g., THF vs. DMF) alter reaction pathways. For example, polar aprotic solvents favor nucleophilic substitution at the 4-methyl ester .

- Substituent compatibility : Compare studies where tert-butyl groups are retained vs. hydrolyzed (e.g., acidic conditions remove tert-butyl, altering coordination sites) .

- Resolution strategy : Conduct controlled experiments (e.g., factorial design) to isolate variables like temperature, solvent, and catalyst .

Experimental Design and Optimization

Q. Q5. What experimental frameworks are recommended for derivatizing this compound into bis(pyrrol-2-yl-methyleneamine) ligands?

Methodological Answer:

- Step 1 : Hydrolyze the 4-methyl ester under mild acidic conditions (e.g., HCl/THF) to generate a free carboxylic acid .

- Step 2 : Condense with amines (e.g., ethylenediamine) via Schiff base formation. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Optimization : Use response surface methodology (RSM) to balance reaction time (24–48 hr) and amine stoichiometry (1.2–2.0 eq) .

Q. Q6. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Variables to test :

- Temperature (4°C vs. ambient).

- Humidity (dry vs. 60% RH).

- Light exposure (dark vs. UV light).

- Analytical endpoints :

- Statistical analysis : Use ANOVA to identify significant degradation factors .

Key Recommendations for Researchers

- Theoretical grounding : Link experiments to coordination chemistry frameworks (e.g., Hard-Soft Acid-Base theory for ligand design) .

- Methodological rigor : Employ factorial designs to optimize multi-step syntheses .

- Data validation : Cross-reference crystallographic data with computational models (e.g., Mercury software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.